2-(1-Aminoethyl)-4-Hydroxybenzyl Alcohol Hydrochloride
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Overview
Description
2-(1-Aminoethyl)-4-Hydroxybenzyl Alcohol Hydrochloride, also known as 4-Hydroxyephedrine, is a chemical compound with the molecular formula C10H15NO2·HCl. It is a derivative of ephedrine and is known for its stimulant properties. This compound is used in various scientific research applications due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-4-Hydroxybenzyl Alcohol Hydrochloride typically involves the reduction of 4-hydroxyphenylacetone with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)-4-Hydroxybenzyl Alcohol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted alcohols .
Scientific Research Applications
2-(1-Aminoethyl)-4-Hydroxybenzyl Alcohol Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its effects on biological systems, particularly its stimulant properties.
Medicine: Research is conducted on its potential therapeutic uses, including its role as a sympathomimetic agent.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)-4-Hydroxybenzyl Alcohol Hydrochloride involves its interaction with adrenergic receptors. It acts as a sympathomimetic agent, stimulating the release of norepinephrine and other neurotransmitters. This leads to increased heart rate, blood pressure, and bronchodilation. The compound’s effects are mediated through the activation of alpha and beta-adrenergic receptors .
Comparison with Similar Compounds
Similar Compounds
Ephedrine: Similar in structure but lacks the hydroxyl group at the para position.
Pseudoephedrine: An isomer of ephedrine with similar stimulant properties.
Methoxamine: Another sympathomimetic agent with a different substitution pattern on the benzene ring.
Uniqueness
2-(1-Aminoethyl)-4-Hydroxybenzyl Alcohol Hydrochloride is unique due to the presence of the hydroxyl group at the para position, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H14ClNO2 |
---|---|
Molecular Weight |
203.66 g/mol |
IUPAC Name |
3-(1-aminoethyl)-4-(hydroxymethyl)phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-6(10)9-4-8(12)3-2-7(9)5-11;/h2-4,6,11-12H,5,10H2,1H3;1H |
InChI Key |
VUEWPQVQIXPIPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)O)CO)N.Cl |
Origin of Product |
United States |
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